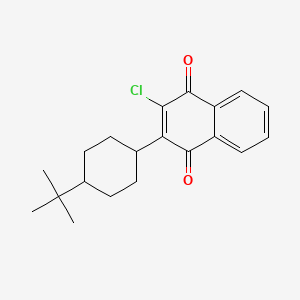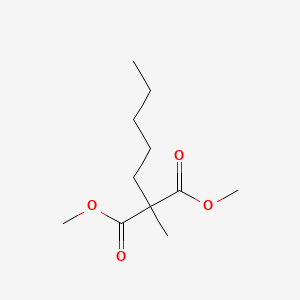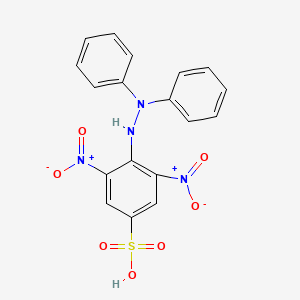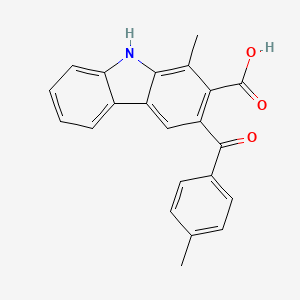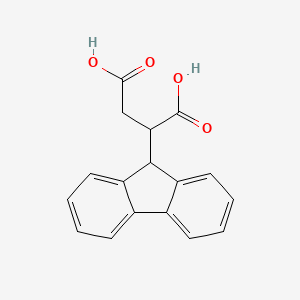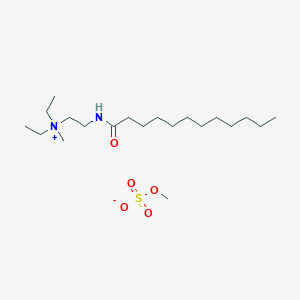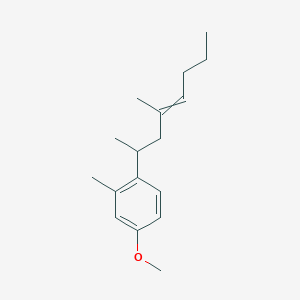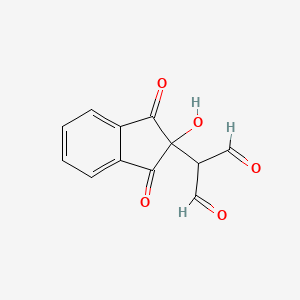
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is a complex organic compound with a unique structure that includes both hydroxy and dioxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial typically involves multi-step organic reactions. One common method involves the reaction of indane-1,2,3-trione with malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroxy compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise in the development of new drugs for treating various diseases due to its ability to interact with biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for creating high-performance products .
Mécanisme D'action
The mechanism of action of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biological pathways, making the compound useful in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- (1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
Uniqueness
What sets (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial apart from similar compounds is its unique combination of hydroxy and dioxo functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research .
Propriétés
Numéro CAS |
93355-62-5 |
|---|---|
Formule moléculaire |
C12H8O5 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
2-(2-hydroxy-1,3-dioxoinden-2-yl)propanedial |
InChI |
InChI=1S/C12H8O5/c13-5-7(6-14)12(17)10(15)8-3-1-2-4-9(8)11(12)16/h1-7,17H |
Clé InChI |
JYWCGCOUQDBUOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C(C=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B14349602.png)
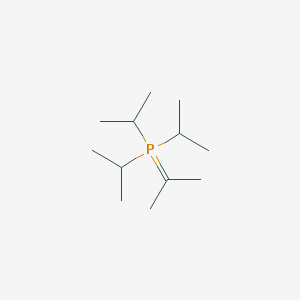
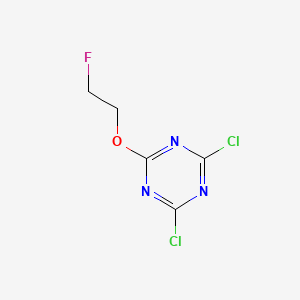
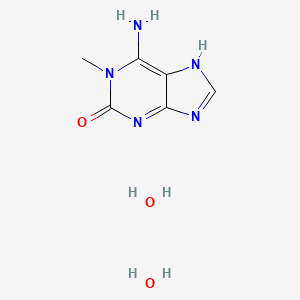
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
